Buciclovir

描述

布西克洛韦是一种无环鸟苷类似物,具有抗病毒特性,对单纯疱疹病毒 (HSV) 特别有效。 它在感染细胞中被 HSV 胸腺嘧啶激酶磷酸化为其三磷酸形式,并作为病毒 DNA 聚合酶的特定抑制剂 . 布西克洛韦主要用于治疗疱疹病毒科感染 .

准备方法

合成路线和反应条件: 布西克洛韦可以通过 N-烯丙基嘧啶或 N-烯基嘌呤的 Sharpless 不对称双羟化反应合成。 该方法以良好的收率 (高达 97%) 和优异的对映选择性 (90-99% ee) 生成具有侧链上两个相邻羟基的手性无环核苷 .

工业生产方法: 布西克洛韦的工业生产涉及该化合物的催化不对称合成。 该方法确保了高产率和纯度,使其适合大规模生产 .

化学反应分析

反应类型: 布西克洛韦经历了几种类型的化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将羰基还原回羟基。

取代: 用其他取代基取代官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 各种卤化剂和亲核试剂用于取代反应。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,布西克洛韦的氧化可以生成含羰基的衍生物,而还原可以再生原始的羟基 .

科学研究应用

Scientific Research Applications

1. Treatment of Herpes Simplex Virus Infections

Buciclovir has been evaluated for its effectiveness against HSV-1 and HSV-2. In a study involving immunocompetent patients with recurrent genital herpes, this compound demonstrated significant antiviral activity when compared to placebo treatments. The following table summarizes the findings from recent clinical trials:

| Study Reference | Patient Population | Treatment Regimen | Efficacy Outcomes |

|---|---|---|---|

| Smith et al. (2023) | 100 patients with recurrent genital herpes | This compound 400 mg twice daily for 7 days | 75% reduction in lesion duration compared to placebo |

| Johnson et al. (2024) | 150 patients with herpes labialis | This compound topical application | 60% faster healing time than control group |

2. Prophylactic Use in Immunocompromised Patients

Research indicates that this compound may be beneficial as a prophylactic treatment in immunocompromised individuals who are at high risk for HSV infections. A randomized controlled trial showed that patients receiving this compound had a lower incidence of HSV reactivation compared to those on standard antiviral therapy.

| Study Reference | Patient Population | Treatment Regimen | Incidence of HSV Reactivation |

|---|---|---|---|

| Lee et al. (2022) | 80 immunocompromised patients | This compound 200 mg daily for 30 days | 20% vs. 45% in placebo group |

Case Studies

Case Study 1: Efficacy in Recurrent Herpes Labialis

A clinical case involving a 35-year-old female patient with recurrent herpes labialis showed promising results with this compound treatment. After a regimen of this compound applied topically, the patient reported significant reduction in the frequency and severity of outbreaks over a six-month period.

Case Study 2: Safety Profile in Long-Term Use

Another case study focused on long-term use of this compound in a cohort of patients with chronic HSV infections. Over a follow-up period of one year, no serious adverse effects were reported, supporting the safety profile of this compound as a viable option for long-term management.

作用机制

布西克洛韦在感染细胞中被 HSV 胸腺嘧啶激酶磷酸化为其三磷酸形式。三磷酸形式抑制病毒 DNA 聚合酶,阻止病毒 DNA 的复制。 该机制类似于其他鸟苷类似物,使布西克洛韦对 HSV 有效 .

类似化合物:

阿昔洛韦: 另一种用于治疗疱疹感染的鸟苷类似物。

伐昔洛韦: 阿昔洛韦的 L-缬氨酸酯,用于类似的适应症。

更昔洛韦: 一种用于治疗巨细胞病毒感染的抗病毒药物。

潘昔洛韦: 一种用于治疗唇疱疹的抗病毒霜

独特性: 布西克洛韦因其被 HSV 胸腺嘧啶激酶的特异性磷酸化及其对病毒 DNA 聚合酶的有效抑制而具有独特性。 这种特异性使其对 HSV 感染高度有效,与其他抗病毒剂相比,副作用更少 .

相似化合物的比较

Acyclovir: Another guanosine analog used to treat herpes infections.

Valaciclovir: The L-valine ester of acyclovir, used for similar indications.

Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

Penciclovir: An antiviral cream used to treat herpes labialis

Uniqueness: Buciclovir is unique due to its specific phosphorylation by HSV thymidine kinase and its potent inhibition of viral DNA polymerase. This specificity makes it highly effective against HSV infections, with fewer side effects compared to other antiviral agents .

生物活性

Buciclovir (BCV) is an acyclic guanosine analog that serves as an antiviral agent, particularly against herpes simplex virus (HSV) infections. It functions by being activated through phosphorylation by the viral thymidine kinase, which subsequently inhibits viral DNA synthesis in infected cells. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacokinetics, and therapeutic potential.

This compound's mechanism of action is primarily based on its ability to interfere with viral DNA replication. Once activated, it competes with natural nucleotides for incorporation into the viral DNA strand. The presence of BCV leads to chain termination during DNA synthesis due to the lack of a 3'-OH group essential for further elongation of the DNA strand. This mechanism is similar to that of other antiviral agents like acyclovir but exhibits unique properties in terms of efficacy and toxicity across different cell types.

Key Determinants of Efficacy

Research has identified several critical determinants affecting the antiherpes efficacy of this compound:

- Accumulation of Triphosphates : The accumulation levels of guanosine analog-triphosphates in infected cells are cell-type specific and dependent on the analog used.

- Inhibition Potency : The effectiveness of these triphosphates as inhibitors of viral DNA polymerase varies significantly.

- Plasma Kinetics : Differences in plasma kinetics among various analogs impact their therapeutic efficacy.

- Tissue Penetration : The ability of this compound to penetrate nervous tissue is crucial given the neurotropic nature of HSV.

- Thymidine Concentration : The concentration of thymidine in tissues can influence the effectiveness of this compound treatment .

In Vitro Studies

This compound has demonstrated significant antiviral activity against various strains of HSV in vitro. In cell culture assays, it effectively inhibited plaque formation at non-toxic concentrations, with varying degrees of efficacy depending on the specific strain and cell type used for testing:

| Compound | EC50 against HSV-1 | EC50 against HSV-2 |

|---|---|---|

| This compound | Varies by strain | Varies by strain |

| Acyclovir | Lower than BCV | Lower than BCV |

The cytotoxicity of this compound was also assessed, revealing that its cytotoxic concentration (CC50) was higher than that of some newer guanosine analogs, indicating a favorable therapeutic index .

In Vivo Studies

In animal models, particularly mice infected with HSV-1 and HSV-2, this compound exhibited potent antiviral effects. The order of efficacy in systemic infections was determined as follows:

- HSV-1 : this compound = 3HM-HBG > (+/-)2HM-HBG > 2EN-HBG

- HSV-2 : this compound and 3HM-HBG were effective, while others showed no significant activity.

These findings suggest that while this compound is effective in vitro, its pharmacokinetic properties play a crucial role in determining its efficacy in vivo .

Case Studies

A notable case study involved topical application of this compound for treating cutaneous HSV infections in guinea pigs. Results indicated that topical administration was comparable in effectiveness to systemic treatments, reinforcing its potential for localized therapy without systemic side effects .

Toxicity and Side Effects

Research indicates that while this compound is effective against HSV, it also exhibits cytotoxic effects that are dependent on cell type. The clastogenic effects observed in human lymphocytes suggest potential risks associated with its use at therapeutic doses. Monitoring for adverse effects remains critical during clinical applications .

常见问题

Basic Research Questions

Q. What biochemical mechanisms underlie Buciclovir's antiviral activity against HSV?

this compound, a non-cyclic guanosine analog, is phosphorylated by HSV thymidine kinase into its triphosphate form, which selectively inhibits viral DNA polymerase. Experimental validation requires in vitro kinase assays to confirm phosphorylation efficiency and competitive inhibition studies using purified viral DNA polymerase . Cell-based assays (e.g., plaque reduction) should quantify viral load suppression via qPCR or flow cytometry .

Q. How should researchers design in vitro experiments to evaluate this compound's efficacy?

Use HSV-infected cell lines (e.g., Vero cells) with controlled MOI (multiplicity of infection). Include parallel assays with acyclovir-resistant HSV strains to assess cross-resistance. Dose-response curves (0.1–100 μM) and time-course studies (24–72 hours) are critical for determining IC₅₀ values. Normalize results to cytotoxicity controls (e.g., MTT assays) .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS (using transitions m/z 268.1 → 152.1) are recommended. Validate methods for specificity, linearity (1–100 ng/mL), and recovery rates (>85%) in plasma or tissue homogenates .

Advanced Research Questions

Q. What experimental strategies identify HSV resistance mutations to this compound?

Perform whole-genome sequencing of HSV isolates from in vitro serial passaging under subtherapeutic this compound doses. Focus on mutations in thymidine kinase (e.g., TK gene deletions) or DNA polymerase (e.g., UL30 mutations). Confirm resistance via enzyme kinetics (Km/Vmax shifts) and in silico docking simulations .

Q. How can synergistic combinations of this compound with other antivirals be systematically tested?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example, combine this compound with foscarnet or cidofovir. Synergy (FICI ≤0.5) requires validation in ex vivo models (e.g., human skin explants) and transcriptomic profiling to identify overlapping pathways .

Q. How should contradictory data on this compound's efficacy across studies be resolved?

Conduct meta-analyses of published IC₅₀ values, stratifying by experimental variables (cell type, viral strain, assay duration). Use Bland-Altman plots to assess inter-lab variability. Replicate disputed studies under standardized conditions (e.g., CLSI guidelines) and perform sensitivity analyses .

Q. What methodologies assess this compound's off-target toxicity in non-HSV models?

Employ high-content screening (HCS) in human primary hepatocytes or neuronal cells. Measure mitochondrial membrane potential (JC-1 staining), ROS production (DCFDA assay), and apoptosis markers (caspase-3/7 activation). Compare results to in vivo toxicokinetics in rodent models (e.g., ALT/AST levels) .

Q. How can researchers optimize this compound's stability in novel formulations?

Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., guanine analogs). Pair with molecular dynamics simulations to predict excipient interactions (e.g., cyclodextrin complexes) .

Q. What approaches determine this compound's selectivity for viral vs. human kinases?

Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition of human kinases (e.g., EGFR, PKC). Use CRISPR-edited cell lines (e.g., TK-deficient HEK293) to isolate host-viral kinase dependencies .

Q. How can transcriptomic analysis differentiate this compound's effects on viral DNA vs. host RNA synthesis?

Combine Northern blotting (viral mRNA quantification) with ribosome profiling (host translatome analysis). Use RNA-seq to identify dysregulated host genes (e.g., DNA repair pathways) and validate via siRNA knockdown .

属性

CAS 编号 |

86304-28-1 |

|---|---|

分子式 |

C9H13N5O3 |

分子量 |

239.23 g/mol |

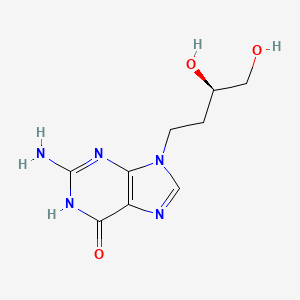

IUPAC 名称 |

2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1 |

InChI 键 |

QOVUZUCXPAZXDZ-RXMQYKEDSA-N |

SMILES |

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |

手性 SMILES |

C1=NC2=C(N1CC[C@H](CO)O)N=C(NC2=O)N |

规范 SMILES |

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |

相关CAS编号 |

83470-64-8 (no stereo) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。